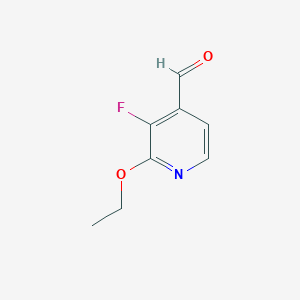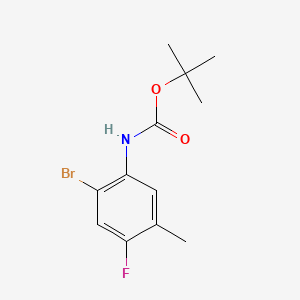
potassium;3-fluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;3-fluoropropanoate is an organofluorine compound that consists of a potassium cation and a 3-fluoropropanoate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium;3-fluoropropanoate can be synthesized through the reaction of 3-fluoropropanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid-base reaction leads to the formation of the potassium salt. The reaction can be represented as follows:
3-fluoropropanoic acid+potassium hydroxide→this compound+water
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to ensure the product’s quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;3-fluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the 3-fluoropropanoate anion can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with hydroxide ions can yield 3-hydroxypropanoate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylate derivatives.
Reduction Reactions: Reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Potassium;3-fluoropropanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organofluorine compounds.
Materials Science: The compound is used in the development of fluorinated materials with unique properties, such as increased stability and resistance to degradation.
Biological Research: It is studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicinal Chemistry: Researchers explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of potassium;3-fluoropropanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, the fluorine atom can influence the compound’s reactivity and interaction with enzymes or receptors, potentially leading to enhanced stability and activity of the modified molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium;3-chloropropanoate
- Potassium;3-bromopropanoate
- Potassium;3-iodopropanoate
Uniqueness
Potassium;3-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. These properties make it particularly valuable in applications requiring high stability and resistance to degradation, setting it apart from its halogenated analogs.
Propriétés
IUPAC Name |
potassium;3-fluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2.K/c4-2-1-3(5)6;/h1-2H2,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFOGZYHKVJIOA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CF)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FKO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[4-(dimethylamino)-2-methylbutan-2-yl]carbamate](/img/structure/B8207769.png)





![2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8207806.png)

![benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate](/img/structure/B8207833.png)

